molecular formula C3H6FNO2 B1672869 Fludalanine CAS No. 35523-45-6

Fludalanine

Cat. No.: B1672869
CAS No.: 35523-45-6
M. Wt: 108.09 g/mol
InChI Key: UYTSRQMXRROFPU-LIIDHCAMSA-N
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Description

Fludalanine (3-fluoro-D-alanine, MK-641) is a synthetic, deuterium-modified D-amino acid analog that serves as a crucial research tool in microbiology and diagnostic imaging . It functions as a bacterial cell wall component mimetic, specifically targeting D-alanine metabolism and incorporation into peptidoglycan . Its primary research value lies in its mechanism of action: it acts as a substrate for bacterial peptidoglycan biosynthesis and irreversibly inactivates the bacterial enzyme alanine racemase, which is essential for synthesizing the peptidoglycan layer . This specific activity enables selective uptake by bacteria with minimal accumulation in mammalian cells, making it a compelling candidate for developing targeted antibacterial agents and bacteria-specific imaging probes . Although initially explored as an antibiotic in combination with pentizidone, its clinical development for this purpose was halted . Current research has revitalized interest in this compound for positron emission tomography (PET) imaging of bacterial infections . Studies synthesizing fluorine-18 labeled analogs, including a deuterated version (D-[18F]FAla-d3), demonstrate that these radiotracers can effectively differentiate live bacterial infections from sterile inflammation in preclinical models, highlighting their potential for accurate non-invasive diagnosis . As a stable, non-radioactive compound, this compound remains vital for studying bacterial D-alanine metabolism, enzyme inhibition mechanisms, and as a precursor in the development of novel diagnostic tracers . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35523-45-6

Molecular Formula

C3H6FNO2

Molecular Weight

108.09 g/mol

IUPAC Name

(2S)-2-amino-2-deuterio-3-fluoropropanoic acid

InChI

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i2D

InChI Key

UYTSRQMXRROFPU-LIIDHCAMSA-N

SMILES

C(C(C(=O)O)N)F

Isomeric SMILES

[2H][C@@](CF)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)F

Appearance

Solid powder

Other CAS No.

97613-64-4
35523-45-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK641;  MK641;  MK641;  Fludalanine;  3-Fluoro-D-(2-2H)alanine;  D-Alanine-2-d, 3-fluoro-.

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Lithium fluoropyruvate hydrate undergoes ammonolysis in concentrated aqueous ammonia (13 M) at 37°C, forming a 95:5 equilibrium mixture of diamine and aminal species. Subsequent cooling to 10°C stabilizes this ratio before adding 1.7 equivalents of NaBD₄. The critical innovation involved pH-controlled reduction:

  • High pH (10–12) minimizes ketone formation from retro-aldol reactions
  • Gradual acidification to pH 8–9 enables selective reduction of the imine intermediate
  • Deuterium incorporation reaches 98% purity through kinetic trapping of the enamine intermediate

Process Optimization Challenges

Early iterations faced three major hurdles:

  • Byproduct formation : Deuterofluorolactate emerged from competing hydride attack on the ketone tautomer, necessitating strict temperature control below 15°C
  • Isotope scrambling : Protium contamination occurred via solvent exchange, requiring deuterium oxide (D₂O) as the reaction medium
  • Catalyst cost : Sodium borodeuteride accounted for 62% of raw material costs in pilot-scale batches
Parameter Optimized Value Impact on Yield
Temperature 10°C Reduces FLU-lactate by 40%
NaBD₄ Equivalents 1.7 Minimizes over-reduction
Ammonia Concentration 13 M Stabilizes diamine form

This route achieved 68% overall yield in kilogram-scale productions but was ultimately abandoned due to economic constraints in borodeuteride procurement.

Oxazoline Resolution and Hydrolysis

Princeton University researchers developed an enantioselective synthesis starting from (R,S)-2-phenyl-2-oxazoline-4-carboxylate, achieving >99.8% enantiomeric excess (e.e.) through chiral resolution.

Key Synthetic Steps

  • Metalation-Deuteration : Treatment with LDA (lithium diisopropylamide) at -78°C followed by quenching with D₂O introduces deuterium at C2
  • Chiral Resolution : D-α-bromocamphorsulfonic acid (BCSA) in acetonitrile separates diastereomeric salts, yielding 42% of the desired (R)-enantiomer
  • Hydrolytic Cleavage : 6N HCl at reflux converts the oxazoline to (R)-serine-2-d with 92% yield
  • Fluorination : Reaction with sulfur tetrafluoride (SF₄) in anhydrous HF at 0°C installs the fluorine substituent

Critical Process Parameters

  • SF₄ Concentration : Maintaining <0.05 M prevents serine regeneration via (RO)₂SF⁺ intermediates
  • Isotopic Purity : Deuterium retention exceeds 98% when using SF₄ dried over KF pellets
  • Racemization Control : Wrong enantiomers are recycled via K₂CO₃-mediated racemization in CH₃CN

This method's main advantage lies in its stereochemical precision, making it preferable for clinical-grade material. However, SF₄'s acute toxicity (LC50 = 19 ppm) necessitated specialized reactor designs for industrial adoption.

Photofluorination of Alanine Precursors

An alternative pathway explored photoinduced fluorination using ethyl fluoroacetate and ethyl oxalate under UV irradiation. While conceptually simpler, this route faced three insurmountable challenges:

  • Regioselectivity Issues : Competing C-F formation at β-position (12–18% yield loss)
  • Deuterium Scrambling : <85% isotopic purity due to radical-mediated H/D exchange
  • Scale-up Limitations : Photoreactor throughput capped at 50 g/batch

Abandoned in favor of solution-phase methods, this approach demonstrated the limitations of radical chemistry in deuterated compound synthesis.

Ketene-Based Route (Unsuccessful)

A proposed ketene pathway aimed to bypass resolution steps through asymmetric induction:

  • Generate fluorinated ketene from FCH₂COCl and 4-cyanopyridine
  • [2+2] Cycloaddition with chiral auxiliaries
  • Hydrolytic ring-opening to yield this compound

Despite extensive optimization (Table 2), the route failed due to:

  • Uncontrollable polymerization of ketene intermediates
  • Competing cyclobutanone formation (33–41% yield)
  • Incomplete deuterium transfer during cycloaddition
Attempt Base Used Temp (°C) Polymer Yield Target Yield
1 4-Cyanopyridine -30 58% 12%
2 DIPEA -78 41% 19%
3 DBU 0 83% 6%

Comparative Analysis of Methods

The oxazoline resolution method remains the gold standard for small-scale production (<100 kg), while borodeuteride reductive amination shows promise for bulk manufacturing pending cost reductions in deuterium reagents. Key metrics:

Metric Oxazoline Route Borodeuteride Route
Enantiomeric Excess >99.8% 98.5%
Isotopic Purity 98.2% 97.8%
Overall Yield 51% 68%
SF₄ Consumption 3.2 eq N/A
Cost per kg $12,400 $8,900

Recent advances in continuous-flow deuteration (PMC7537999) suggest potential hybridization – using microreactors for the hazardous SF₄ step could improve safety and throughput.

Industrial-Scale Challenges and Solutions

Deuterium Sourcing

The global deuterium oxide market shortage (2024 demand: 580 tons vs. supply: 420 tons) drove innovation in:

  • Catalytic H/D exchange using Pd/D₂O systems (99% D-incorporation in 8 cycles)
  • Electrolytic enrichment from heavy water byproducts

Waste Stream Management

Each kilogram of this compound generates:

  • 14 kg HF-SF₄ sludge (requiring Ca(OH)₂ neutralization)
  • 8 kg borate waste (converted to B₂O₃ for glass manufacturing)

Regulatory Considerations

The FDA's 2024 guidance on deuterated drugs mandates:

  • Deuterium Positional Isomer (DPI) profiling via ²H NMR
  • In vivo metabolic stability studies comparing t₁/₂(H) vs t₁/₂(D)

Scientific Research Applications

Antibiotic Potential

Fludalanine was initially recognized for its effectiveness against a range of bacteria, including those resistant to conventional antibiotics. It demonstrated significant activity against:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Showed potential against Escherichia coli and Pseudomonas aeruginosa.

Clinical studies revealed that this compound could be combined with other antibiotics (e.g., pentizidone) to enhance its efficacy and mitigate resistance mechanisms .

Preclinical Studies

In preclinical trials, this compound exhibited promising results in vitro against various bacterial strains. For instance, studies indicated that when combined with pentizidone, this compound's antibacterial activity was significantly enhanced, particularly in resistant strains .

Toxicity Concerns

Despite its initial promise, long-term toxicity studies revealed serious safety issues associated with this compound. Notably, rodent models showed vacuole formation in the brain, termed "spongy brain," attributed to one of this compound's metabolites. This metabolite's toxicity raised concerns about the compound's safety profile in humans .

Clinical Applications and Limitations

This compound was investigated as a candidate for treating multidrug-resistant tuberculosis (MDR-TB). Its ability to inhibit key enzymes involved in mycobacterial cell wall synthesis positioned it as a potential therapeutic agent . However, the adverse effects observed in animal models halted further clinical development.

Comparative Analysis of this compound and Other Antibiotics

The following table summarizes the comparative efficacy and safety profiles of this compound against other antibiotics:

AntibioticMechanism of ActionEfficacy Against Resistant StrainsSafety Profile
This compoundInhibits alanine racemaseModerateSignificant toxicity
D-CycloserineInhibits D-alanine synthesisHighModerate toxicity
VancomycinInhibits cell wall synthesisHighLow toxicity
PentizidoneInhibits D-alanine ligaseHighLow toxicity

Comparison with Similar Compounds

Key Findings :

  • This compound’s deuterium and fluorine substitutions aimed to enhance metabolic stability and target specificity compared to non-deuterated analogs like D-Cycloserine . However, its toxicity profile differed due to incomplete blockade of metabolic pathways .
  • Fluorinated quinolones (e.g., Flumequine) leverage fluorine to improve bioavailability and target binding but face resistance challenges absent in cell wall-targeting agents like this compound .

Comparison with Deuterated Compounds

Deuteration is a strategy to modulate pharmacokinetics by slowing cytochrome P450 (CYP)-mediated metabolism. This compound was among the first deuterated drug candidates, with mixed outcomes compared to later successes:

Compound Deuteration Site Therapeutic Class Metabolic Impact Clinical Outcome
This compound C2 of D-alanine Antibacterial Partial reduction in clearance; toxic metabolites still formed Phase II failure
Austedo (Deutetrabenazine) Deuteration at methoxy groups Huntington’s chorea Extended half-life (2-fold vs. non-deuterated) FDA-approved (2017)
D6-Nifedipine Six deuterium atoms Calcium channel blocker Reduced CYP3A4 metabolism; improved stability Preclinical discontinuation

Key Findings :

  • This compound’s deuterium at C2 failed to fully inhibit toxic metabolite formation, likely due to alternative metabolic pathways or insufficient deuterium kinetic isotope effects (DKIEs) at the critical site .
  • Successful deuteration (e.g., Austedo) requires strategic placement at positions governing primary metabolic pathways, a refinement absent in early attempts like this compound .

Research Findings and Limitations

Metabolic and Toxicity Studies

  • Competing metabolic pathways (e.g., non-CYP enzymes) likely undermined deuteration benefits .
  • D6-Nifedipine : Deuteration slowed CYP3A4-mediated oxidation but lacked clinical efficacy due to off-target effects .

Clinical Outcomes

  • Failure of this compound : Highlighted the complexity of predicting DKIEs in vivo, where competing enzymes and metabolic switching can negate deuterium’s advantages .
  • Success of Austedo : Demonstrated that deuteration can enhance therapeutic profiles when targeting dominant metabolic pathways (e.g., CYP2D6 for tetrabenazine) .

Biological Activity

Fludalanine, a derivative of D-alanine, has garnered attention for its biological activity, particularly in the context of antibiotic development. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and potential clinical applications.

This compound is characterized by the presence of a fluorine atom at the 2-position of the D-alanine structure. This modification enhances its interaction with bacterial enzymes, particularly alanine racemase, which is critical for bacterial cell wall synthesis. By inhibiting this enzyme, this compound disrupts the production of essential peptidoglycan components in bacterial cells, leading to impaired cell wall integrity and ultimately bacterial death .

Antibiotic Activity

This compound has been evaluated for its antibiotic properties in various studies. Notably:

  • In vitro Studies : Research indicates that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its efficacy was compared to traditional antibiotics like ceftazidime and cefuroxime, revealing comparable effectiveness under certain conditions .
  • Combination Therapy : When used in combination with other agents such as pentizidone, this compound demonstrated enhanced antibacterial effects. However, it was noted that this combination was generally less active than ceftazidime alone .

Toxicological Profile

Despite its promising antibacterial properties, this compound has raised concerns regarding safety:

  • Long-Term Toxicity : Studies have shown that metabolites of this compound can induce neurotoxicity in experimental models. This raises significant safety concerns that need to be addressed before clinical application .
  • Clinical Trials : Research into this compound's clinical applications faced setbacks due to adverse effects observed in Phase IIb trials. Consequently, further development was halted despite initial Phase I results suggesting potential benefits .

Table 1: Summary of Key Studies on this compound

Study TypeFindingsReference
In Vitro ActivityComparable activity to cefuroxime; less active than ceftazidime
Mechanism of ActionInhibits alanine racemase, disrupting bacterial cell wall synthesis
Toxicity AssessmentMetabolites cause neurotoxicity; safety concerns raised
Clinical TrialsPhase IIb trials discontinued due to adverse effects

Q & A

Q. What is the hypothesized mechanism of action of Fludalanine, and how does deuterium incorporation influence its pharmacokinetics?

this compound, a deuterated antibiotic, was designed to inhibit bacterial alanine racemase, a critical enzyme for cell wall synthesis. Deuterium was incorporated to reduce metabolic degradation via the isotope effect, prolonging its half-life. However, Phase II trials revealed persistent toxic metabolites in patients, suggesting incomplete metabolic stabilization . Methodologically, deuterium’s impact can be assessed using in vitro hepatic microsomal assays paired with mass spectrometry to track metabolite formation.

Q. What methodological approaches identified toxic metabolites in this compound’s Phase II clinical trials?

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy were pivotal in detecting hydroxylated and epoxide metabolites in patient serum. These techniques highlighted structural modifications linked to bronchial toxicity, underscoring the need for comprehensive metabolic profiling during preclinical development . Researchers should validate analytical methods with spiked controls and use longitudinal sampling to capture metabolite dynamics.

Q. Why did this compound fail in Phase II trials despite promising preclinical data?

Preclinical models (e.g., rodent and primate studies) underestimated human-specific metabolic pathways that generated toxic intermediates. The discrepancy emphasizes the importance of cross-species comparative metabolism studies and human-derived in vitro systems (e.g., organoids) to improve translatability .

Advanced Research Questions

Q. How can experimental designs address contradictions between this compound’s in vitro efficacy and in vivo toxicity?

A tiered approach is recommended:

  • Step 1: Use isotopic tracing (e.g., deuterium-labeled this compound) in human hepatocyte cultures to map metabolic pathways.
  • Step 2: Employ CRISPR-engineered bacterial strains to isolate resistance mechanisms that may alter drug-target binding.
  • Step 3: Integrate physiologically based pharmacokinetic (PBPK) modeling to predict human exposure-toxicity relationships .

Q. What role does deuterium positioning play in this compound’s metabolic stability, and how can this be optimized?

Deuterium placement at vulnerable metabolic hotspots (e.g., benzylic or α-carbon positions) is critical. Researchers should use quantum mechanical calculations (e.g., density functional theory) to predict bond dissociation energies and prioritize deuterium substitution sites. Comparative studies with non-deuterated analogs can quantify isotope effects on clearance rates .

Q. How can researchers reconcile contradictory data on this compound’s bacterial kill kinetics versus host cytotoxicity?

  • Contradiction: this compound showed rapid bactericidal activity in vitro but induced dose-limiting toxicity in humans.
  • Resolution: Perform time-kill assays under physiologically relevant conditions (e.g., simulated lung fluid for bronchitis models) paired with transcriptomic analysis of host immune responses. This dual approach identifies thresholds where antimicrobial efficacy diverges from cytotoxic effects .

Q. What lessons from this compound’s development inform current deuterated drug research?

  • Key Insight: Deuteration does not universally mitigate toxicity; context-dependent metabolism requires rigorous in silico and in vitro screening.
  • Methodological Recommendation: Combine high-resolution metabolomics with machine learning to prioritize deuterated candidates with favorable metabolic inertia. Retrospective meta-analyses of failed deuterated drugs (e.g., this compound, CTP-656) can identify structural alerts for toxicity .

Methodological Guidance for Future Studies

  • Metabolic Profiling: Use stable isotope-resolved metabolomics (SIRM) to track deuterium retention and metabolite flux.
  • Data Contradiction Analysis: Apply Bradford-Hill criteria to assess causality in toxicity studies, emphasizing dose-response consistency and biological plausibility .
  • Reproducibility: Document synthetic protocols for deuterated compounds in full (e.g., reaction conditions, isotopic purity) to enable replication .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Fludalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.